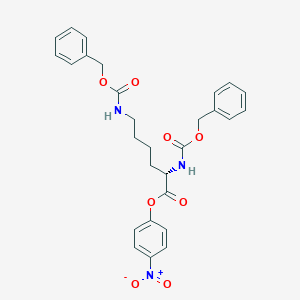

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate

Vue d'ensemble

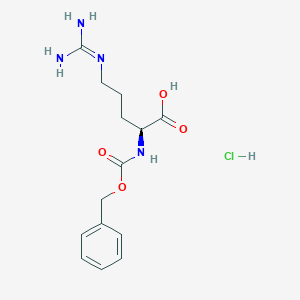

Description

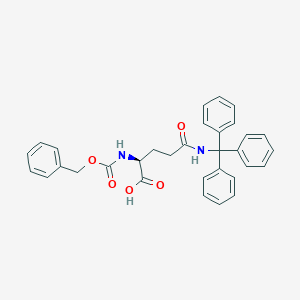

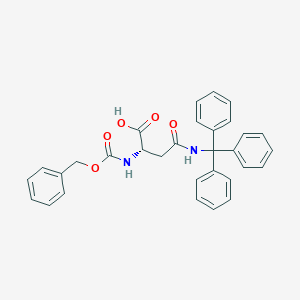

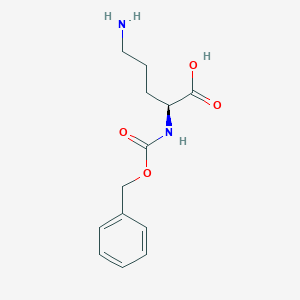

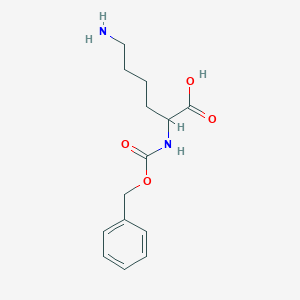

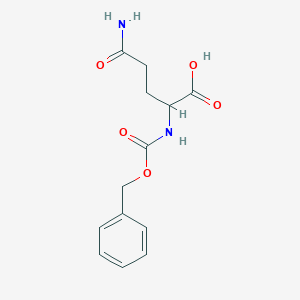

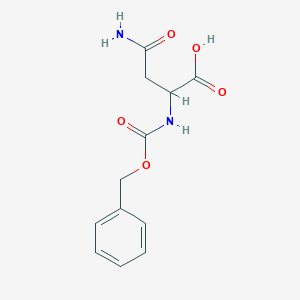

This compound is a derivative of hexanoic acid, which is a six-carbon fatty acid. It has two benzyl carbamate (benzyloxy carbonyl) groups attached to the amino groups at the 2nd and 6th carbons. The presence of these groups suggests that this compound could be used in peptide synthesis or other areas of organic chemistry where protection of amino groups is required .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the long aliphatic chain of the hexanoic acid moiety and the bulky, aromatic benzyl carbamate groups. These groups could potentially influence the compound’s physical and chemical properties, such as solubility and reactivity .Chemical Reactions Analysis

In terms of reactivity, the carbamate groups could potentially be cleaved under acidic or basic conditions to release the protected amino groups . The compound could also undergo reactions typical of carboxylic acids or esters at the 4-nitrophenyl moiety.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyl carbamate groups could increase its molecular weight and potentially its boiling point and melting point. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation of Acetaminophen

Advanced oxidation processes (AOPs) have been extensively studied for the degradation of acetaminophen in aqueous media, highlighting the generation of various by-products and their biotoxicity. The study offers a comprehensive review of the degradation pathways, kinetics, and by-products of acetaminophen degradation, providing insights into the environmental impact and treatment efficacy of AOPs (Qutob et al., 2022).

Antineoplastic Agents from Piperidone Derivatives

Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has identified these compounds as potent antineoplastic agents. The study covers their discovery, development, and the exploration of their cytotoxic properties, highlighting their potential as cancer drug candidates (Hossain et al., 2020).

LC-MS/MS Study on Degradation of Nitisinone

An LC-MS/MS study focused on the degradation of nitisinone, a synthetic herbicide turned medical treatment, revealing stability factors and identifying major degradation products. This research contributes to understanding the stability and safety of nitisinone, which has implications for its medical application (Barchańska et al., 2019).

Imidazole Derivatives and Antitumor Activity

A review on imidazole derivatives, including their synthesis and biological properties, demonstrates the potential of these compounds in developing new antitumor drugs. This study reviews various imidazole-based structures and their antitumor activities, indicating the versatility of imidazole compounds in medicinal chemistry (Iradyan et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKARZJTYUBTMX-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550458 | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate | |

CAS RN |

21160-82-7, 2116-82-7 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)